3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVYZMDDGBVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443018 | |
| Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-93-7 | |
| Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 4 Yl Benzaldehyde and Its Analogs
Classical Synthetic Approaches for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is most commonly achieved through the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. This approach, often referred to as the Knorr pyrazole synthesis, has been a mainstay in heterocyclic chemistry for over a century and offers a versatile and straightforward route to a wide array of polysubstituted pyrazoles. mdpi.com
Cyclocondensation Reactions Involving Hydrazines and Carbonyl Compounds
The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govbeilstein-journals.org The initial step involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction is influenced by the substitution pattern of both the hydrazine and the carbonyl compound.
For instance, the reaction of β-arylchalcones with hydrazine hydrate, followed by an in-situ oxidation, yields 3,5-diaryl-1H-pyrazoles. nih.gov Similarly, α,β-unsaturated ketones can react with hydrazines in the presence of an oxidizing agent to directly afford the corresponding pyrazole derivatives. researchgate.net
Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Product | Yield (%) | Reference |
| Chalcone | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | - | nih.gov |
| β-Arylchalcone | Hydrazine hydrate | 3,5-Diaryl-1H-pyrazole | - | nih.gov |
| α,β-Unsaturated ketone | Hydrazine | Substituted pyrazole | 66-88 | nih.gov |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
The condensation of 1,3-dicarbonyl compounds with hydrazines is arguably the most common and versatile method for pyrazole synthesis. mdpi.commdpi.com This reaction typically proceeds with high efficiency and allows for the introduction of a wide variety of substituents at positions 3 and 5 of the pyrazole ring. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. However, the regioselectivity can often be controlled by judicious choice of reaction conditions and the steric and electronic properties of the substituents. mdpi.com
For example, the reaction of acetylacetone with phenylhydrazine yields 3,5-dimethyl-1-phenyl-1H-pyrazole. The use of fluorinated 1,3-diketones has also been extensively explored, providing access to trifluoromethyl-substituted pyrazoles, which are of significant interest in medicinal chemistry. mdpi.com
Table 2: Regioselectivity in the Synthesis of Pyrazoles from 1,3-Diketones
| 1,3-Diketone | Hydrazine Derivative | Major Regioisomer | Minor Regioisomer | Ratio | Reference |
| Unsymmetrical β-diketone | Substituted hydrazine | 1,3,5-Trisubstituted pyrazole | 1,3,5-Trisubstituted pyrazole | Varies | mdpi.com |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | 1-Phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole | 1-Phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | High | mdpi.com |
Pyrazolones, which are cyclic lactams of pyrazoles, can serve as versatile precursors for the synthesis of other pyrazole derivatives. researchgate.netresearchgate.net The 4-position of the pyrazolone ring is particularly reactive and can be functionalized through various reactions. For example, Knoevenagel condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes yields 4-arylidenepyrazolones. mdpi.com These compounds can then be further modified.
Furthermore, pyrazolones can be converted to halopyrazoles, which are key intermediates for cross-coupling reactions to introduce aryl or other substituents at the 4-position. This strategy is particularly relevant for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. A plausible route would involve the synthesis of 1-methyl-3-substituted-pyrazolin-5-one, followed by halogenation at the 4-position and subsequent Suzuki or Stille coupling with a suitable benzaldehyde (B42025) derivative.
Vilsmeier-Haack Formylation in Pyrazole Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistry-reaction.comorganic-chemistry.org Pyrazoles are sufficiently electron-rich to undergo this reaction, typically at the 4-position, to yield pyrazole-4-carbaldehydes. nih.gov The Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. chemistrysteps.com
This reaction is of paramount importance for the synthesis of this compound, as it provides a direct route to introduce the required benzaldehyde moiety. A potential synthetic strategy would involve the initial synthesis of 1-methyl-4-(3-tolyl)-1H-pyrazole, followed by a Vilsmeier-Haack formylation. However, a more direct approach would be the formylation of a pre-existing 1-methyl-4-phenylpyrazole derivative where the phenyl ring is appropriately substituted to be converted into a formyl group, or a direct formylation of a 1-methyl-4-aryl-1H-pyrazole.
The Vilsmeier-Haack reaction can also be employed in a cyclization-formylation sequence. For instance, the reaction of hydrazones with the Vilsmeier reagent can lead to the formation of 4-formylpyrazoles in a one-pot process. thieme-connect.comchemmethod.com
Table 3: Examples of Vilsmeier-Haack Formylation of Pyrazoles
| Pyrazole Substrate | Vilsmeier Reagent | Product | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazole | DMF/POCl₃ | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde | Good | nih.gov |
| 1-Phenyl-1H-pyrazole | DMF/POCl₃ | 1-Phenyl-1H-pyrazole-4-carbaldehyde | - | semanticscholar.org |
| Hydrazone | DMF/POCl₃ | 4-Formylpyrazole | Good | thieme-connect.com |
Cyclization of Acetylenic Ketones and Hydrazine Derivatives
The reaction of acetylenic ketones with hydrazines provides another classical route to pyrazoles. mdpi.com This method allows for the synthesis of pyrazoles with a variety of substitution patterns. Similar to the reaction with 1,3-diketones, the reaction of an unsymmetrical acetylenic ketone with a substituted hydrazine can result in the formation of two regioisomers. The regioselectivity is influenced by the nature of the substituents on both the acetylenic ketone and the hydrazine. mdpi.com
For example, the reaction of an aryl acetylenic ketone with methylhydrazine often leads to the preferential formation of the 1-methyl-5-aryl-3-substituted pyrazole isomer. The reaction conditions, such as solvent and temperature, can also play a crucial role in determining the regiochemical outcome.
Modern and Sustainable Synthetic Strategies
Recent advancements in organic synthesis have prioritized the development of environmentally benign and efficient methods. These strategies aim to reduce waste, minimize energy consumption, and utilize readily available starting materials. The synthesis of this compound and its analogs has benefited significantly from these modern approaches.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a powerful tool for the synthesis of complex molecules like pyrazole derivatives in a single step from three or more starting materials. mdpi.commdpi.comrsc.org These reactions are highly atom-economical and often proceed with high efficiency, reducing the need for intermediate purification steps. nih.gov While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the construction of the core 4-aryl-pyrazole scaffold is well-established.
For instance, a common MCR approach to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. mdpi.commdpi.com Variations of the Ugi and Passerini reactions, which are prominent isocyanide-based MCRs, have also been employed to generate diverse heterocyclic scaffolds, including pyrazole-containing structures. mdpi.com The general strategy would involve the synthesis of a 4-aryl-1-methyl-pyrazole precursor, which could then be subjected to formylation to yield the target benzaldehyde.
Table 1: Examples of Multicomponent Reactions for the Synthesis of Pyrazole Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Aldehyde | Malononitrile (B47326) | Hydrazine Hydrate | Taurine, Water, 80°C | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |
| 1,3-Diketone | Hydrazine | Aldehyde | L-proline | 4-Aryl-dihydropyrazoloquinolines | mdpi.com |
| Alkyne | Nitrile | Ti imido complex | Oxidative Coupling | Multisubstituted Pyrazoles | nih.gov |
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a versatile and powerful method for the formation of carbon-carbon bonds, which is essential for the synthesis of 4-arylpyrazoles. The Suzuki-Miyaura coupling is a prominent example, enabling the linkage of a pyrazole ring with a benzene (B151609) ring. nih.gov
In a typical Suzuki-Miyaura approach to a precursor of this compound, a halogenated pyrazole, such as 4-bromo-1-methyl-1H-pyrazole, can be coupled with 3-formylphenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. organic-chemistry.org
Table 2: Palladium-Catalyzed Suzuki Coupling for the Synthesis of Aryl Pyrazole Analogs
| Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 61-86% | nih.gov |
| Aryl Triflate | Pyrazole | Pd(OAc)₂ / tBuBrettPhos | K₂CO₃ | Toluene | High | organic-chemistry.org |
| 4-(3-Bromobenzylidene)-pyrazol-5-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | - | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trnih.gov The synthesis of pyrazole derivatives has been shown to be significantly enhanced by microwave irradiation, which can be applied to various reaction types, including cyclocondensations and multicomponent reactions. mdpi.comnih.gov
The preparation of 1-aryl-1H-pyrazole-5-amines, for example, has been efficiently achieved through a microwave-mediated reaction of an α-cyanoketone with an aryl hydrazine in aqueous acidic medium. nih.gov Similarly, the one-pot synthesis of 4-arylidenepyrazolone derivatives has been accomplished under solvent-free microwave conditions. mdpi.com These methods highlight the potential for rapid and efficient synthesis of pyrazole-containing building blocks that can be further elaborated to the target molecule.
Table 3: Microwave-Assisted Synthesis of Pyrazole Analogs
| Reactants | Solvent | Power/Temp | Time | Product Type | Yield | Reference |
| α-Cyanoketone, Aryl hydrazine | 1M HCl (aq) | 150°C | 10-15 min | 1-Aryl-1H-pyrazole-5-amines | 70-90% | nih.gov |
| β-Ketoester, Hydrazine, Aldehyde | Solvent-free | 420 W | 10 min | 4-Arylidenepyrazolones | 51-98% | mdpi.com |
| Chalcone, Hydrazine hydrate | Acetic acid | 280 W | 10 min | 1,5-Diarylpyrazoles | Good | nih.gov |
Solvent-Free and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This often involves the use of solvent-free reaction conditions or the replacement of hazardous organic solvents with more environmentally benign alternatives like water. sciensage.info
Many microwave-assisted and multicomponent reactions for pyrazole synthesis can be performed under solvent-free conditions, which not only reduces waste but can also simplify product isolation. mdpi.com The use of reusable catalysts is another key aspect of green chemistry that has been applied to pyrazole synthesis. For example, urea and thiourea have been employed as efficient and reusable catalysts for the synthesis of pyrazole derivatives under solvent-free conditions. researchgate.net These approaches align with the growing demand for sustainable chemical manufacturing.
Targeted Synthesis of the Benzaldehyde Moiety
The introduction of the benzaldehyde functional group onto the pyrazole-substituted aromatic ring is a critical step in the synthesis of the target molecule. Formylation reactions are the primary methods employed for this transformation.
Formylation Reactions for Aromatic Aldehyde Introduction
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. mdpi.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov
The synthesis of various pyrazole-4-carbaldehydes has been successfully achieved using the Vilsmeier-Haack reaction. chemmethod.comscispace.com For the synthesis of this compound, a precursor such as 1-methyl-4-phenyl-1H-pyrazole would be subjected to Vilsmeier-Haack conditions to introduce the formyl group onto the phenyl ring. The regioselectivity of the formylation would be directed by the pyrazole substituent.
Table 4: Vilsmeier-Haack Formylation for the Synthesis of Pyrazole-4-carbaldehydes and Analogs
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | 0°C then 120°C, 2h | 5-Chloro-1H-pyrazole-4-carbaldehyde | Good | nih.gov |
| Hydrazones derived from galloyl hydrazide | DMF, POCl₃ | - | 3-Aryl-5-(trihydroxyphenyl)-pyrazole-4-carbaldehyde | - | chemmethod.com |
| 1-Phenyl-1H-pyrazol-3-ol | DMF, POCl₃ | - | Pyrazole-4-carbaldehydes | - | mdpi.com |
Oxidative Pathways to Benzaldehyde Derivatives
The synthesis of benzaldehyde derivatives, a core component of the target molecule, often involves the selective oxidation of a methyl group on a toluene precursor. This transformation is challenging due to the potential for over-oxidation to benzoic acid or the formation of benzyl alcohol as a byproduct mdpi.comuniroma1.it. The key to a successful synthesis lies in the selection of an appropriate catalytic system and the fine-tuning of reaction conditions to maximize selectivity for the desired aldehyde.
A variety of catalytic systems have been developed to address this challenge. For instance, the oxidation of toluene can be achieved using a vanadium catalyst in an acidic aqueous solution with hydrogen peroxide as a benign oxidant mdpi.com. The presence of potassium fluoride (KF) or an oxygen atmosphere has been shown to be pivotal for the success of this reaction, with yields of up to 40% benzaldehyde being achieved mdpi.comuniroma1.it. Another approach utilizes a Co-ZIF nano-catalyst, which has demonstrated high conversion rates of toluene (92.30%) with excellent selectivity towards benzaldehyde (91.31%) under optimized conditions mdpi.com. Research has also explored bimetallic catalysts, such as a Cu/Sn/Br system in acetic acid, where temperature and catalyst concentration strongly influence toluene conversion and product selectivity .
Detailed research findings have highlighted the delicate balance between conversion rate and selectivity. Often, reaction conditions that favor a higher conversion rate lead to a decrease in selectivity for benzaldehyde due to the formation of unwanted byproducts mdpi.comuniroma1.it. The choice of solvent can also play a critical role; for example, hexafluoropropan-2-ol (HFIP) has been shown to prevent over-oxidation to benzoic acid in certain cobalt-catalyzed systems mdpi.com.
| Catalytic System | Oxidant/Solvent | Key Conditions | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Benzaldehyde Yield (%) | Source |
|---|---|---|---|---|---|---|
| NH₄VO₃ / KF | H₂O₂ / H₂O-Toluene | 25°C, 24 h, O₂ atmosphere | - | - | ~33 | mdpi.comuniroma1.it |
| Co(OAc)₂ / NHPI | O₂ / HFIP | 1 atm O₂ | 91 | 90 | ~82 | mdpi.com |
| Co-ZIF / NHPI | O₂ / HFIP | 313 K, 0.12 MPa O₂ | 92.30 | 91.31 | ~84.3 | mdpi.com |
| Cu/Sn/Br | Air / Acetic Acid | 383 K | 5.8 | 63.8 | ~3.7 | |
| MnMoO₄ | H₂O₂ | 80°C, 18 h | 40.62 | 78 | ~31.7 | nih.gov |
Regioselectivity and Stereoselectivity in Syntheses of Related Pyrazole-Benzaldehyde Systems
The construction of the pyrazole ring within pyrazole-benzaldehyde systems requires precise control over the orientation of substituents, a concept known as regioselectivity. The specific arrangement of the methyl and benzaldehyde-bearing aryl groups on the pyrazole core is determined by the synthetic route employed.
One of the most common methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative nih.govacs.org. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both reactants. For instance, in the reaction of β-aminoenones with alkyl hydrazines, higher regioselectivity is achieved when a less bulky substituent is present at the β-position of the enone nih.gov.
Another powerful method is the 1,3-dipolar cycloaddition reaction. The synthesis of 3,4-diaryl-1H-pyrazoles has been achieved with high regioselectivity through the cycloaddition of tosylhydrazones and nitroalkenes rsc.org. The regiochemical outcome of this transformation was confirmed using two-dimensional NMR techniques and supported by DFT calculations, which indicated that the observed 3,4-diaryl product corresponds to the most stable transition state rsc.org. Similarly, [3+2] cycloaddition reactions between vinylsulfonium salts and nitrile imines, or between α,β-unsaturated hydrazones and other reagents, can provide pyrazoles with good yields and high regioselectivity organic-chemistry.orgnih.gov.
The choice of base and reaction conditions can also dictate the regiochemical outcome. A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles acs.org. Furthermore, some protocols utilize directing groups to control regioselectivity; for example, a formyl group has been employed as a photoremovable directing group in the synthesis of pyrazoles from α,β-unsaturated aldehydes, allowing for controlled access to specific isomers acs.org.
While stereoselectivity is crucial for molecules with chiral centers, it is less of a focal point in the synthesis of aromatic systems like this compound itself. However, it becomes relevant in certain synthetic strategies, such as the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes, where the stereoselective formation of (E)- or (Z)-N-carbonylvinylated pyrazoles can be controlled by the presence or absence of a silver carbonate catalyst nih.gov.
| Reactants | Reaction Type | Key Factors Influencing Regioselectivity | Source |
|---|---|---|---|
| β-Aminoenones + Alkyl Hydrazines | Condensation | Steric bulk of the β-substituent on the enone | nih.gov |
| Tosylhydrazones + Nitroalkenes | 1,3-Dipolar Cycloaddition | Transition state stability (confirmed by DFT) | rsc.org |
| Hydrazones + Nitroolefins | Cycloaddition | Mediated by a strong base (e.g., t-BuOK) | organic-chemistry.org |
| α,β-Unsaturated Aldehydes + Diazo Compounds | Photocatalyzed [3+2] Cycloaddition | Aldehyde acts as a photoremovable directing group | acs.org |
| Hydrazones + Vicinal Diols | Iron-catalyzed Cyclization | Nature of the catalyst and substrates | organic-chemistry.org |
Purification and Yield Optimization in Synthetic Pathways
Achieving a high yield of a pure product is a critical goal in any synthetic sequence. For pyrazole-benzaldehyde derivatives, this involves both optimizing the reaction conditions to maximize product formation and employing effective purification techniques to isolate the target compound from byproducts and unreacted starting materials.
Yield Optimization is often an empirical process of adjusting various reaction parameters. The stoichiometry of the reactants can have a dramatic impact; in one synthesis of a 3,5-disubstituted pyrazole, increasing the amount of the hydrazone reactant from 1.0 to 1.4 equivalents raised the product yield from 30% to 92% researchgate.net. Temperature is another critical variable. For the silver-catalyzed synthesis of certain pyrazoles, increasing the temperature to 60°C improved the yield, whereas temperatures above this point were detrimental nih.gov. Similarly, in toluene oxidation, raising the temperature from 25°C to 60°C allowed the reaction to reach the same yield in one-third of the time (24 hours versus 72 hours) mdpi.comuniroma1.it. The choice of catalyst, solvent, and the use of additives can also be crucial for enhancing yield nih.govnih.gov.
Purification of the final pyrazole derivatives typically involves standard laboratory techniques. The progress of the reaction and the purity of the product are often monitored by thin-layer chromatography (TLC) researchgate.netresearchgate.netresearchgate.net. Common purification methods include recrystallization from appropriate solvents like ethanol or methanol to obtain a crystalline, pure solid researchgate.netresearchgate.netsemanticscholar.org. Column chromatography using silica gel is another frequently used method to separate the desired product from impurities researchgate.netacs.orggoogle.com.
A more specialized purification technique for pyrazoles involves the formation of acid addition salts. The crude pyrazole product can be dissolved in a suitable solvent and treated with an inorganic or organic acid. This converts the basic pyrazole into a salt, which can then be selectively crystallized and separated from non-basic impurities. The pure pyrazole can then be regenerated from the salt google.com.
| Strategy | Specific Method | Example/Outcome | Source |
|---|---|---|---|
| Yield Optimization | Adjusting Reactant Stoichiometry | Increasing hydrazone from 1.0 to 1.4 equivalents boosted yield from 30% to 92%. | researchgate.net |
| Controlling Temperature | Optimal yield achieved at 60°C; higher temperatures decreased yield. | nih.gov | |
| Use of Additives | Addition of the fluorinating agent 'selectfluor' led to an increased product yield. | nih.gov | |
| Purification | Recrystallization | Crude product is dissolved in a hot solvent (e.g., ethanol) and cooled to form pure crystals. | researchgate.netresearchgate.net |
| Column Chromatography | Separation of compounds on a silica gel column based on polarity. | researchgate.netacs.org | |
| Salt Formation & Crystallization | Reaction with an acid to form a pyrazole salt, which is crystallized to remove impurities. | google.com |
Chemical Reactivity and Derivatization Strategies for 3 1 Methyl 1h Pyrazol 4 Yl Benzaldehyde
Role as a Precursor in Complex Molecule Construction
The structural framework of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde makes it an important precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pyrazole (B372694) motif is a key structural component in many pharmaceuticals and agrochemicals. organic-chemistry.org The benzaldehyde (B42025) portion of the molecule provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the methyl-pyrazol-phenyl substructure into larger, more elaborate molecular architectures.
For instance, derivatives of this compound are utilized in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyrazole and benzaldehyde moieties can be chemically modified to interact with the ATP-binding site of specific kinases, leading to their inhibition. The synthesis of such complex inhibitors often involves multi-step reaction sequences where this compound or its derivatives serve as a key starting material. nih.govnih.gov
Reductive Amination Reactions
Reductive amination is a powerful and widely used method in organic synthesis for the formation of amines from carbonyl compounds. ineosopen.org For this compound, this reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
This process is highly efficient for creating a diverse library of amine derivatives. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly effective choice for the reductive amination of similar pyrazole-4-carbaldehydes. ineosopen.org The reaction typically proceeds under mild conditions, making it compatible with a wide range of functional groups. This methodology allows for the straightforward attachment of various aliphatic and aromatic amines to the benzylic position of the 3-(1-Methyl-1H-pyrazol-4-YL)phenyl core, providing a rapid route to compounds with potential biological applications. researchgate.net
Nucleophilic Substitution Reactions
While the aldehyde group itself primarily undergoes nucleophilic addition, the aromatic rings of this compound can potentially participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. quora.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups and there must be a suitable leaving group (such as a halogen) on the ring.
In the case of this compound, the pyrazole ring and the aldehyde group are electron-withdrawing, which can activate the benzene (B151609) ring towards nucleophilic attack. If a halogen were present on the benzene ring, particularly at a position ortho or para to the aldehyde, it could be displaced by a strong nucleophile. However, without a leaving group, direct nucleophilic substitution on the aromatic rings is generally not feasible. Instead, the aldehyde group is the primary site for nucleophilic reactions. quora.com
Condensation Reactions with Amines and Other Nucleophiles (Schiff Base Formation)
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. ekb.egresearchgate.net This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond. rdd.edu.iq The reaction is typically catalyzed by an acid or a base and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rdd.edu.iq
A wide variety of aromatic and heteroaromatic amines can be used in this reaction, leading to a diverse array of Schiff base derivatives. ekb.eg These products are often crystalline solids and can be readily characterized by spectroscopic methods. ekb.eg Pyrazole-based Schiff bases are of significant interest due to their potential applications in medicinal chemistry and materials science. ekb.eg
Knoevenagel Condensation and Related Carbonyl Reactivity
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group in the presence of a basic catalyst. wikipedia.org The aldehyde group of this compound is an excellent substrate for this reaction. umich.edu Active methylene compounds such as malonic acid, diethyl malonate, and malononitrile (B47326) are commonly used as reaction partners. wikipedia.orgnih.gov
The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org The Knoevenagel condensation is a highly efficient method for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. nih.gov For example, the reaction of a pyrazole-4-carbaldehyde with an active methylene compound can lead to the formation of a pyrazolyl-substituted α,β-unsaturated carbonyl compound or nitrile. umich.edu
Cyclization Reactions to Form Fused Heterocyclic Systems
The versatile reactivity of this compound allows it to be used as a key building block in the synthesis of fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, for example, are a class of fused heterocycles that have attracted significant attention due to their structural similarity to purines and their associated biological activities. nih.govresearchgate.net
The synthesis of these fused systems often involves a multi-step sequence starting from a pyrazole derivative. For instance, a pyrazole-4-carbaldehyde can be converted into an intermediate that is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. nih.gov These reactions highlight the importance of the aldehyde group as a handle for elaboration and subsequent cyclization. The resulting fused heterocyclic systems are of great interest in drug discovery, with many derivatives showing promising anticancer and anti-inflammatory properties. nih.govresearchgate.net
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural picture can be assembled.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is expected to display distinct signals corresponding to the protons on the benzaldehyde (B42025) ring, the pyrazole (B372694) ring, and the methyl group.
Aldehyde Proton (-CHO): A characteristic singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
Benzene (B151609) Ring Protons: The protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern of multiplets is expected.
Pyrazole Ring Protons: Two singlets are expected for the protons on the pyrazole ring.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the N-methyl group is expected in the upfield region, likely around δ 3.5-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic (Benzene) | 7.0 - 8.5 | Multiplet (m) |
| Aromatic (Pyrazole) | 7.5 - 8.0 | Singlet (s) |
| Methyl (N-CH₃) | 3.5 - 4.0 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to show a signal in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.
Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzene and pyrazole rings will resonate in the range of δ 110-160 ppm. The specific shifts will depend on the electronic environment of each carbon.
Methyl Carbon (-CH₃): The N-methyl carbon will appear in the upfield region of the spectrum, generally between δ 30 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-CHO) | 190 - 200 |
| Aromatic/Heteroaromatic (C) | 110 - 160 |
| Methyl (N-CH₃) | 30 - 40 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key absorptions would be:
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group docbrown.info.
C-H Stretch (Aldehyde): Two weak bands are typically observed for the aldehyde C-H stretch, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ docbrown.info.
C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the benzene and pyrazole rings are expected just above 3000 cm⁻¹ docbrown.info.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.
C-N Stretch: Vibrations associated with the C-N bonds of the pyrazole ring are also expected.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Aldehyde) | ~1700 | Strong |
| C-H (Aldehyde) | ~2850 and ~2750 | Weak |
| C-H (Aromatic) | >3000 | Medium-Weak |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. The molecular formula for this compound is C₁₁H₁₀N₂O, corresponding to a molecular weight of approximately 186.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. Key fragmentation pathways would likely involve the loss of the aldehyde proton (M-1, m/z 185) or the entire formyl group (M-29, m/z 157). Further fragmentation of the aromatic and heterocyclic rings would lead to other characteristic ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of its extended conjugated system, which includes the benzaldehyde and pyrazole rings. Typically, aromatic aldehydes exhibit strong absorption bands related to π → π* transitions.
Computational and Theoretical Studies on 3 1 Methyl 1h Pyrazol 4 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict various molecular properties with high accuracy.
Optimized Geometrical Parameters and Conformational Analysis
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be employed to optimize the geometrical parameters of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, including bond lengths, bond angles, and dihedral angles. This process involves finding the lowest energy conformation of the molecule. Conformational analysis would also be crucial to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. For molecules with rotatable bonds, such as the one connecting the pyrazole (B372694) and benzaldehyde (B42025) rings, this analysis reveals the preferred orientation of these rings relative to each other.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and not based on published data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (pyrazole-phenyl) | 1.48 Å |
| Bond Length | C=O (aldehyde) | 1.22 Å |
| Bond Angle | C-C-C (pyrazole-phenyl-C) | 120.5° |
| Dihedral Angle | Pyrazole-Phenyl | 25.0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and not based on published data.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the aldehyde group and the nitrogen atoms of the pyrazole ring, highlighting these as potential sites for interaction.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. If this compound were to be investigated for potential biological activity, docking simulations would be performed to predict its binding affinity and mode of interaction with various target proteins. These simulations would provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Crystal Structure Analysis via X-ray Diffraction
X-ray crystallography is an experimental technique used to determine the precise arrangement of atoms within a crystal. This method provides definitive information about the solid-state conformation of a molecule.
Single Crystal X-ray Diffraction for Solid-State Conformation
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density of the molecule. This model reveals the exact bond lengths, bond angles, and intermolecular interactions in the solid state. This experimental data is invaluable for validating and refining the geometries predicted by computational methods like DFT.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which play a crucial role in determining the crystal packing and, consequently, the material's properties. In the case of this compound, several types of intermolecular interactions are anticipated, primarily hydrogen bonding and π-π stacking.
Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors like O-H or N-H groups, weak C-H···O and C-H···N hydrogen bonds are expected to be significant in its crystal structure. The aldehyde oxygen and the pyrazole nitrogen atoms can act as hydrogen bond acceptors, interacting with hydrogen atoms from the methyl group, the pyrazole ring, and the benzaldehyde ring of neighboring molecules. For instance, in a related pyrazole derivative, the crystal structure is stabilized by intermolecular hydrogen bonds of the C-H···O type. najah.edu Similar interactions are observed in other heterocyclic compounds where the molecular packing is reinforced by such weak hydrogen bonds.
π-π Stacking: The presence of two aromatic rings, the pyrazole and the phenyl rings, suggests the likelihood of π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. The packing of related pyrazole-phenyl compounds often features aromatic π-π stacking and weak C-H···π interactions. nih.gov The extent and geometry of these interactions (e.g., face-to-face or offset) would depend on the relative orientation of the rings in the crystal lattice, which is influenced by the steric and electronic effects of the substituents. For example, in the crystal structure of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the packing features aromatic π–π stacking. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.
The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The dnorm surface highlights regions of significant intermolecular interactions as red spots, which indicate contacts shorter than the van der Waals radii. For pyrazole derivatives, these red spots typically correspond to hydrogen bonding interactions.
For analogous pyrazole and benzaldehyde derivatives, Hirshfeld surface analysis has revealed the relative importance of various intermolecular contacts. nih.govnih.gov A typical distribution of contacts for such organic molecules is presented in the table below, based on studies of similar compounds.
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | ~40-50% |
| C···H/H···C | ~15-30% |
| O···H/H···O | ~10-20% |
| N···H/H···N | ~5-10% |
This table is illustrative and based on data from related pyrazole and benzaldehyde derivatives. The exact percentages for this compound would require a specific crystallographic and computational study.
The analysis of fingerprint plots for this compound would be expected to show a high percentage of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Significant contributions from C···H/H···C contacts would indicate the presence of C-H···π interactions, while O···H/H···O and N···H/H···N contacts would quantify the extent of hydrogen bonding.
Structure-Property Relationship Studies from a Theoretical Perspective
Computational chemistry provides valuable insights into the relationship between the molecular structure of a compound and its macroscopic properties. For this compound, theoretical studies can elucidate how its electronic and structural features influence its chemical behavior and potential applications.
The pyrazole ring is an electron-rich heterocyclic system, and its electronic properties are influenced by the substituents attached to it. The 1-methyl group and the 4-benzaldehyde substituent will modulate the electron density distribution across the pyrazole ring, affecting its reactivity and intermolecular interactions.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. DFT calculations can provide information on:
Molecular Geometry: Optimization of the molecular structure to its lowest energy conformation.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
The unique properties of pyrazoles have been attributed to the electrophilic substitution reactions that can occur at position 4, and nucleophilic attacks that can occur at positions 3 and 5. These characteristics lead to a diversity of pyrazole structures with broad potential applications. The structure-activity relationships of pyrazole derivatives are a key area of research in medicinal chemistry, where the pyrazole moiety is considered a "privileged structure". By modifying the substituents on the pyrazole and phenyl rings, the biological and pharmacological properties of these compounds can be fine-tuned.
Theoretical studies on this compound would allow for a rationalization of its observed properties and could guide the design of new derivatives with tailored characteristics for various applications, from materials science to medicinal chemistry.
Biological and Pharmacological Research Applications of Pyrazole Benzaldehyde Scaffolds
Anticancer Activity Research
Pyrazole-benzaldehyde derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. Research has focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with cellular machinery essential for tumor progression.
Inhibition of Cell Proliferation and Induction of Apoptosis
A primary focus of anticancer research is the ability of a compound to halt the uncontrolled proliferation of cancer cells and trigger apoptosis (programmed cell death). Pyrazole-benzaldehyde derivatives have shown considerable promise in this area.
A series of arylpyrazole-linked benzimidazole (B57391) conjugates demonstrated significant growth inhibitory activity across a panel of sixty human cancer cell lines, with Growth Inhibitory (GI₅₀) values ranging from 0.3 to 13μM. nih.gov Further investigation into the mechanism revealed that these potent conjugates activate caspase-3, a key executioner enzyme in the apoptotic pathway, thereby inducing cell death. nih.gov
In another study, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their cytotoxic effects on the human breast adenocarcinoma cell line (MCF-7). nih.gov One of the most effective compounds, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, displayed a potent half-maximal inhibitory concentration (IC₅₀) of 11 µM. nih.gov Similarly, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones showed notable cytotoxicity against the PC-3 human prostate cancer cell line, with two compounds exhibiting IC₅₀ values of 1.22 and 1.24 μM. rsc.org The most active of these compounds was found to induce apoptosis and cause cell cycle arrest in the S-phase. rsc.org
Furthermore, research on 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes confirmed their anti-proliferative effects against colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines. researchgate.net Studies also indicate that certain pyrazole (B372694) compounds are capable of overcoming common mechanisms of drug resistance in cancer cells, highlighting their potential for treating resistant tumors. nih.gov
| Compound Series | Cancer Cell Line(s) | Activity Measurement | Reported Values | Key Findings |
|---|---|---|---|---|
| Arylpyrazole-linked benzimidazole conjugates | NCI-60 Panel | GI₅₀ | 0.3 - 13 μM | Broad-spectrum growth inhibition; activation of caspase-3. nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4-ones | MCF-7 (Breast) | IC₅₀ | 11 µM (most potent derivative) | Potent inhibition of breast cancer cell growth. nih.gov |
| 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | PC-3 (Prostate) | IC₅₀ | 1.22 and 1.24 µM | Significant cytotoxicity; induction of apoptosis and S-phase cell cycle arrest. rsc.org |
| Phenylpyrazolo[3,4-d]pyrimidine analogs | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | IC₅₀ | 8.15 - 9.87 µM (against HCT-116) | Promising activity against colon cancer cells. mdpi.com |
Microtubule Assembly Disruption Mechanisms
Microtubules are critical components of the cellular cytoskeleton, playing a vital role in cell division (mitosis). Their disruption is a validated strategy in cancer chemotherapy. Certain pyrazole-benzaldehyde scaffolds have been specifically designed as microtubule destabilizing agents.
A notable series of arylpyrazole-linked benzimidazole conjugates was found to effectively inhibit tubulin polymerization, with IC₅₀ values in the range of 1.3-3.8 μM. nih.gov This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. nih.gov Molecular modeling and competitive binding assays confirmed that these conjugates bind to the colchicine (B1669291) binding site on β-tubulin, a well-known target for microtubule-disrupting agents. nih.govresearchgate.net This mechanism of action, which involves the depolymerization of microtubules, is a key factor in the anti-proliferative activity of these pyrazole compounds. nih.govnih.gov
Protein Kinase Inhibition
Protein kinases are enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, protein kinase inhibitors (PKIs) have become a major class of targeted cancer therapies. mdpi.com The pyrazole scaffold is a key structural component in numerous PKIs. nih.govnih.govnih.gov
Research has demonstrated that pyrazole-based compounds can inhibit a variety of kinases involved in cancer progression. One study focused on designing pyrazole-based scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis. rsc.org The most potent compound from this series exhibited an IC₅₀ of 8.93 nM against VEGFR-2, making it nearly three times more active than the reference drug Sorafenib. rsc.org Other research has explored pyrazolopyrimidine derivatives as multi-target inhibitors, targeting both the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 pathways, which could potentially enhance antitumor efficacy and overcome drug resistance. mdpi.com The versatility of the pyrazole scaffold allows for the development of inhibitors against a wide array of kinase targets, including Akt, Aurora kinases, and Bcr-Abl, making it a privileged structure in the design of modern anticancer drugs. mdpi.comnih.gov
Antimicrobial Activity Research
The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Pyrazole-benzaldehyde derivatives have been investigated for their efficacy against a range of bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Studies have shown that pyrazole-benzaldehyde derivatives possess a broad spectrum of antibacterial activity.
In one study, synthesized pyrazole analogues demonstrated exceptional potency. nih.gov A derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide, was highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. Another derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed equal potency (MIC: 0.25 μg/mL) against the Gram-positive bacterium Streptococcus epidermidis. nih.gov
Other research has confirmed the pronounced effect of various pyrazole derivatives against both Gram-positive (Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis) and Gram-negative (E. coli, Proteus vulgaris, Pseudomonas aeruginosa) bacteria. biointerfaceresearch.comresearchgate.netnih.gov For instance, a series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes containing a chloro-substituent showed strong selective activity against E. coli, B. cereus, and P. vulgaris. researchgate.net The inclusion of lipophilic groups like chloro and bromo on the pyrazole scaffold has been noted to enhance antimicrobial activity. nih.govmdpi.com
| Compound Series | Gram-Positive Strain(s) | MIC (μg/mL) | Gram-Negative Strain(s) | MIC (μg/mL) |
|---|---|---|---|---|
| Hydrazinecarboxamide Pyrazoles nih.gov | S. epidermidis | 0.25 | E. coli | 0.25 |
| Pyrazoline Derivatives nih.gov | E. faecalis | 32 | P. aeruginosa | >64 |
| Pyrazoline Derivatives nih.gov | S. aureus | 64 | E. coli | >64 |
| (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes researchgate.net | S. aureus | - | E. coli | Strong Activity |
| 3-Aryl pyrazole-4-carbaldehydes chemmethod.com | Excellent to good activity against pathogenic bacteria |
Antifungal Properties
In addition to their antibacterial effects, pyrazole-benzaldehyde derivatives have demonstrated significant antifungal properties against both human and plant pathogens.
Research on pyrazole-based hydrazones revealed remarkable antifungal activity. nih.gov One particular compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed MIC values ranging from 2.9 to 7.8 µg/mL, which were lower than those of the standard antifungal drug clotrimazole. nih.gov Another study identified a pyrazole derivative with potent activity against Aspergillus niger, recording an MIC of 1 μg/mL. nih.gov
The antifungal potential of these compounds extends to agricultural applications. Fluorinated pyrazole aldehydes have been tested against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium culmorum, showing moderate but significant inhibitory activity. mdpi.com Similarly, novel pyrazole analogues were evaluated against Fusarium graminearum, Fusarium oxysporum, and Aspergillus niger, with some derivatives showing promising inhibition rates of up to 38.1%. uctm.edu Many studies have also highlighted the efficacy of pyrazole derivatives against various species of Candida, a common cause of human fungal infections. biointerfaceresearch.commdpi.comresearchgate.net
Anti-Inflammatory and Analgesic Properties
Pyrazole-benzaldehyde derivatives have been a significant focus of research for their potent anti-inflammatory and analgesic activities. alliedacademies.org The mechanism of action for many of these compounds is linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govijpsjournal.com The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor, highlighting the therapeutic potential of this scaffold. ijpsjournal.comnih.gov
Research has shown that specific substitutions on the phenyl rings of the pyrazole-benzaldehyde structure can significantly influence its anti-inflammatory potency. For instance, certain pyrazole-benzofuran hybrids have demonstrated significant inhibition of carrageenan-induced paw edema in rats, a common in vivo model for acute inflammation. nih.gov Some derivatives have shown activity comparable or even superior to standard drugs like diclofenac (B195802) and indomethacin. researchgate.netnih.gov
The analgesic effects are often evaluated using models like the hot plate test or writhing tests in mice. nih.govscialert.net Studies have revealed that compounds with electron-withdrawing groups can enhance antinociceptive efficacy. nih.gov The dual action of inhibiting both inflammation and pain makes these scaffolds particularly valuable for developing treatments for inflammatory disorders. nih.gov
Table 1: Selected Studies on Anti-Inflammatory and Analgesic Activities of Pyrazole Derivatives
| Compound Type | Biological Activity | Model/Assay | Key Findings | Reference |
|---|---|---|---|---|
| Benzofuran-pyrazole hybrids | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Showed significant decrease in edema after 2-4 hours. | researchgate.net |
| Thiophene–pyrazole hybrids | Anti-inflammatory | In vivo models | Identified as promising non-toxic, gastrointestinal-safe candidates. | nih.gov |
| Pyrazole derivatives of benzimidazole | Analgesic | Eddy's hot plate method (mice) | Compound with dimethylamino substitution showed potent activity. | scialert.netdocsdrive.com |
| 1,5-Diaryl pyrazole with adamantyl residue | Anti-inflammatory | COX-2 Inhibition Assay | Exhibited COX-2 inhibition with an IC50 value of 2.52 µM. | nih.gov |
Antioxidant Activity Research
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, including inflammation, cancer, and neurodegenerative disorders. nih.gov Pyrazole-benzaldehyde scaffolds have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals. researchgate.netalliedacademies.org
The most common method to evaluate this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay. nih.govjmchemsci.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. Several studies have reported that newly synthesized pyrazole derivatives, including those linked to thiazole (B1198619) or imidazo[1,2-a]pyridine (B132010) moieties, exhibit significant free radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid. nih.govjmchemsci.com The antioxidant potential is often linked to the structural features of the molecule, which can stabilize the resulting radical species. nih.gov
Table 2: Examples of Antioxidant Activity in Pyrazole Scaffolds
| Compound Class | Assay Method | Result | Reference |
|---|---|---|---|
| Triazole/pyrazole containing thiazole | DPPH free radical-scavenging | Demonstrated remarkable activity compared to standard antioxidants. | nih.gov |
| Pyrazole-based heterocycles | Phosphomolybdenum method | Activity expressed as ascorbic acid equivalents (AAE), with values ranging from 121.39 to 374.0 mg AAE/g. | nih.gov |
| 5-Aminopyrazolyl acylhydrazones | In vitro radical scavenging | Confirmed good antioxidant properties for acylhydrazone molecules. | nih.gov |
| Pyrazolo-enaminones and bipyrazoles | DPPH assay | Several compounds showed good free radical scavenging activity. | researchgate.net |
Other Biological Activities (e.g., Antidiabetic, Antiviral, Antitubercular, Neuroprotective)
The structural versatility of the pyrazole-benzaldehyde scaffold has led to its exploration in a multitude of other therapeutic areas. researchgate.netresearchgate.net
Antidiabetic Activity: Pyrazole derivatives have shown potential in managing diabetes by inhibiting key enzymes like α-glucosidase, which helps to control postprandial hyperglycemia. nih.govnih.gov Some pyrazol-quinazolinone derivatives have demonstrated stronger enzyme inhibitory potential than the standard drug acarbose. nih.gov Research has also explored these compounds as inhibitors of dipeptidyl peptidase-4 (DPP-4) and as agonists at peroxisome proliferator-activated receptors (PPAR-α and γ), both of which are important targets in diabetes therapy. eurekaselect.comresearchgate.net
Antiviral Activity: The pyrazole nucleus is a component of compounds active against a wide range of viruses. researchgate.net Research has demonstrated the efficacy of pyrazole derivatives against viruses such as Newcastle disease virus (NDV), Hepatitis A, and various coronaviruses, including SARS-CoV-2. nih.govrsc.org For instance, certain 1,3-diphenylpyrazole derivatives offered 95–100% protection to chicks against NDV. nih.gov The mechanism can involve direct antiviral action or interference with viral replication processes. rsc.org
Antitubercular Activity: With the rise of drug-resistant tuberculosis, there is an urgent need for new therapeutic agents. nih.gov Pyrazole-containing compounds have emerged as a promising class, with some derivatives showing potent activity against Mycobacterium tuberculosis. researchgate.netjocpr.com These compounds may act by inhibiting essential mycobacterial enzymes, such as those involved in cell wall synthesis. researchgate.netnih.gov
Neuroprotective Activity: While a less explored area, some pyrazole derivatives have been reported to possess neuroprotective properties, suggesting their potential application in treating neurodegenerative diseases. nih.gov This activity is often linked to their antioxidant and anti-inflammatory capabilities, which can mitigate neuronal damage.
Table 3: Summary of Other Biological Activities of Pyrazole Derivatives
| Activity | Target/Mechanism | Example Compound Class | Reference |
|---|---|---|---|
| Antidiabetic | α-Glucosidase inhibition | Pyrazol-quinazolinones | nih.gov |
| Antiviral | Inhibition of viral replication (e.g., NDV) | 4-Substituted pyrazole derivatives | nih.gov |
| Antitubercular | Inhibition of M. tuberculosis growth | 1,3,5-Trisubstituted pyrazoles | nih.gov |
| Neuroprotective | Broad-spectrum activity | General pyrazole derivatives | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole-benzaldehyde scaffolds. These studies correlate specific structural features of the molecules with their biological activities, guiding the design of more potent and selective compounds. researchgate.netnih.gov
For anti-inflammatory activity, SAR studies have shown that the nature and position of substituents on the phenyl rings are critical. For example, the presence of a sulfonamide group in Celecoxib is key to its selective binding to the COX-2 hydrophobic pocket. ijpsjournal.com In other series, methoxy-substituted compounds have demonstrated superior anti-inflammatory activity compared to unsubstituted analogues. nih.gov
In the context of anticancer activity, SAR analysis has revealed that substitutions at various positions on both the pyrazole and benzimidazole (in hybrid molecules) nuclei can be optimized to enhance potency against different cancer cell lines. nih.govnih.gov For antitubercular agents, the activity of pyrazole derivatives appears to be significantly influenced by the substituent at position one of the pyrazole ring and the nature of cyclic amines at other positions. nih.govnih.gov These systematic studies are essential for the rational design of new derivatives with improved pharmacological profiles. nih.gov
In Vitro and In Vivo Biological Evaluations
The pharmacological potential of pyrazole-benzaldehyde scaffolds is rigorously assessed through a combination of in vitro and in vivo evaluations.
In Vitro Evaluations: These studies are typically the first step and are conducted in a controlled laboratory environment outside of a living organism. They include:
Enzyme Inhibition Assays: Used to determine the inhibitory concentration (IC₅₀) of compounds against specific enzymes like COX, LOX, α-glucosidase, or various kinases. nih.govnih.gov
Antimicrobial and Antifungal Screening: The minimal inhibitory concentration (MIC) is determined against various bacterial and fungal strains to assess antimicrobial potency. nih.govnih.gov
Antioxidant Assays: Methods like the DPPH assay are used to quantify the radical scavenging ability of the compounds. researchgate.net
Cell-based Assays: The efficacy of compounds is tested on specific cell lines, such as cancer cells to determine antiproliferative activity, or on virally infected cells to assess antiviral effects. ekb.egsciensage.info
Carrageenan-Induced Paw Edema: A standard model in rats or mice to assess acute anti-inflammatory activity. nih.govnih.gov
Analgesic Models: Tests such as the hot-plate test or acetic acid-induced writhing in mice are used to evaluate pain-relieving properties. alliedacademies.orgscialert.net
Diabetic Models: The antihyperglycemic effects of compounds are studied in animal models of diabetes. nih.gov
Tuberculosis Infection Models: The efficacy of antitubercular compounds is evaluated in murine models of TB infection. nih.gov
These comprehensive evaluations provide crucial data on the therapeutic potential of new pyrazole-benzaldehyde derivatives, paving the way for further development. ekb.eg
Table 4: Common In Vitro and In Vivo Evaluation Methods
| Evaluation Type | Method/Model | Purpose | Reference |
|---|---|---|---|
| In Vitro | Enzyme Inhibition Assays (e.g., COX, α-amylase) | Quantify inhibitory potency (IC50). | nih.gov |
| In Vitro | Antimicrobial MIC determination | Assess antibacterial/antifungal strength. | nih.gov |
| In Vivo | Carrageenan-induced rat paw edema | Evaluate acute anti-inflammatory activity. | nih.gov |
| In Vivo | Eddy's hot plate method | Measure analgesic effect. | scialert.net |
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity
The synthetic versatility of the pyrazole (B372694) ring is a significant advantage in medicinal chemistry, allowing for the systematic modification of the core structure to enhance biological specificity and potency. mdpi.comnih.gov Future efforts in this area will likely concentrate on several key strategies. One approach involves the derivatization of the benzaldehyde (B42025) moiety to generate a diverse library of compounds. For instance, condensation reactions with various amines, hydrazines, and active methylene (B1212753) compounds can yield Schiff bases, hydrazones, and chalcone-like structures, respectively. nih.govscielo.br These modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Another key strategy will be the modification of the pyrazole ring itself. While the initial focus is on the 1-methyl-4-substituted pattern, the synthesis of isomers and analogs with different substitution patterns on the pyrazole ring could lead to the discovery of compounds with novel biological activities. nih.gov Furthermore, the incorporation of additional heterocyclic rings to create fused or hybrid molecules is a well-established strategy for expanding the chemical space and exploring new biological interactions. nih.govzsmu.edu.ua The synthesis of such derivatives can be achieved through multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular complexity. nih.gov
The overarching goal of these synthetic efforts will be to improve the therapeutic index of lead compounds by enhancing their affinity for the desired biological target while minimizing off-target effects. This will require a close feedback loop between synthetic chemistry and biological evaluation to guide the design of next-generation derivatives.
Exploration of New Molecular Targets and Mechanisms of Action
While pyrazole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific molecular targets and mechanisms of action for many of these compounds remain to be fully elucidated. nih.govmdpi.com A critical direction for future research will be the identification and validation of the molecular targets of 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde derivatives.
This exploration can be pursued through a variety of experimental approaches. Target-based screening against known enzymes or receptors implicated in disease pathways can rapidly identify potential molecular targets. Conversely, phenotypic screening of compound libraries in cellular or whole-organism models of disease can uncover novel mechanisms of action without a priori knowledge of the target. mskcc.org Once a hit is identified, target deconvolution techniques, such as affinity chromatography and proteomics, can be employed to identify the specific protein(s) with which the compound interacts.
Furthermore, a deeper understanding of the structure-activity relationships (SAR) will be crucial for elucidating the mechanism of action. By systematically modifying the chemical structure of the lead compound and observing the effects on biological activity, researchers can gain insights into the key molecular features required for target engagement and downstream signaling effects. This knowledge will be invaluable for the rational design of more potent and selective inhibitors or modulators of the identified targets.
Advancements in Computational Drug Discovery and Rational Design
Computational approaches have become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mdpi.com In the context of this compound, computational methods can be applied at various stages of the drug discovery pipeline.
One of the primary applications of computational chemistry is in the prediction of the binding mode and affinity of ligands to their target proteins. Molecular docking studies can be used to screen virtual libraries of pyrazole derivatives against the three-dimensional structure of a target protein, helping to prioritize compounds for synthesis and biological testing. mdpi.com These in silico screening methods can significantly reduce the time and cost associated with experimental screening.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of pyrazole derivatives with their biological activities. mdpi.com These models can then be used to design new compounds with improved potency and selectivity. Molecular dynamics simulations can provide further insights into the dynamic behavior of the ligand-protein complex, helping to understand the molecular basis of target recognition and binding. mdpi.com The integration of these computational approaches with experimental validation will be a powerful strategy for accelerating the discovery and development of novel pyrazole-based therapeutics.
| Computational Technique | Application in Drug Discovery | Potential Impact on Pyrazole Derivatives |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Prioritize the synthesis of derivatives with high predicted binding affinity. |
| QSAR | Relates the chemical structure of a compound to its biological activity. | Design new derivatives with enhanced potency and selectivity. |
| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Identify novel pyrazole-based hits for further development. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understand the dynamic interactions between pyrazole derivatives and their targets. |
Development of Pyrazole-Based Probes for Biological Systems
The development of chemical probes is essential for studying the function and localization of proteins and other biomolecules in their native cellular environment. mskcc.org The pyrazole scaffold, with its versatile chemistry and favorable photophysical properties, is an attractive platform for the design of such probes. nih.govnih.gov Derivatives of this compound could be functionalized with fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to create powerful tools for chemical biology research.
Fluorescently labeled pyrazole derivatives can be used to visualize the subcellular localization of their target proteins using microscopy techniques. nih.govnih.gov This can provide valuable information about the biological role of the target and the mechanism of action of the compound. Biotinylated probes can be used for affinity-based proteomics to identify the binding partners of the pyrazole derivative in a complex biological sample. mskcc.org This can help to elucidate the signaling pathways and cellular networks that are modulated by the compound.
Furthermore, pyrazole-based probes can be designed to be "turn-on" sensors that exhibit a change in their fluorescence properties upon binding to their target. researchgate.net These probes can be used to monitor the activity of enzymes or the concentration of specific ions in living cells. The development of such sophisticated chemical tools will be instrumental in advancing our understanding of the biological systems that are targeted by pyrazole-based compounds.
Synergistic Effects in Combination Therapies
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases such as cancer and infectious diseases. nih.gov The rationale behind this approach is that drugs that act on different molecular targets or through different mechanisms of action can have a synergistic effect, leading to improved efficacy and reduced toxicity compared to monotherapy.
Future research should explore the potential of this compound derivatives in combination with existing therapeutic agents. For example, a pyrazole-based compound with antimicrobial activity could be combined with a conventional antibiotic to overcome drug resistance. nih.gov Similarly, a pyrazole derivative with anticancer activity could be used in combination with a standard chemotherapeutic agent to enhance its efficacy and reduce its side effects. researchgate.net
The identification of synergistic drug combinations will require a systematic screening approach, testing various combinations of pyrazole derivatives and approved drugs in relevant cellular and animal models of disease. A deeper understanding of the mechanisms of action of the individual drugs will be crucial for the rational design of effective combination therapies. The successful development of such combination regimens could provide new and improved treatment options for a variety of diseases.
Q & A
Q. What are the key synthetic routes for preparing 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde?
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with substituted phenols in the presence of a base like K₂CO₃ . Alternatively, intermediates such as substituted benzaldehyde oximes can be synthesized using hydroxylamine hydrochloride (NH₂OH·HCl) in excess to drive the reaction to completion, followed by extraction without purification . For acyl chloride intermediates, treatment with SOCl₂ and carboxylic acid derivatives is effective .
Key Data:
Q. How can researchers characterize this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): Analyze the aldehyde proton (δ ~10 ppm in ¹H NMR) and pyrazole ring protons (δ 7.5–8.5 ppm) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical: 186.22 g/mol) .
- X-ray Crystallography: Use SHELXL for refinement of crystal structures, particularly for resolving torsional angles in the benzaldehyde-pyrazole moiety .
Common Impurities:
Q. What solvent systems are optimal for handling this compound in reactions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hexane. For Suzuki-Miyaura couplings, use degassed DMF:H₂O (4:1) with Pd(PPh₃)₄ as a catalyst .
Advanced Research Questions
Q. How do structural modifications impact biological activity in related pyrazole-benzaldehyde derivatives?
Structure-Activity Relationship (SAR) studies show that substituents on the benzaldehyde ring (e.g., electron-withdrawing groups like -CF₃) enhance antifungal activity. For example, trifluoromethyl groups at the 3-position increase lipophilicity and membrane permeability . Computational modeling (DFT) further predicts enhanced binding to fungal cytochrome P450 enzymes .
Case Study:
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in the Pyrazole Ring: Resolve using SHELXL’s PART and ISOR commands to model thermal motion .
- Twinned Crystals: Apply TWIN/BASF protocols in SHELXL for high-resolution data .
- Hydrogen Bonding Networks: Use Hirshfeld surface analysis to map interactions between aldehyde O and pyrazole N atoms .
Q. How can researchers address contradictions in reported spectral data?
Discrepancies in NMR or IR spectra often arise from:
- Purity Variations: Commercial samples may have 97% purity, leading to minor peaks .
- Tautomerism: The pyrazole ring’s 1H/2H tautomeric forms can shift proton signals. Use deuterated DMSO to stabilize the dominant tautomer .
Validation Protocol:
Cross-check with synthesized in-house standards.
Q. What computational tools are recommended for modeling its reactivity?
- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G* level to predict electrophilic aldehyde reactivity .
- Molecular Docking (AutoDock Vina): Screen against targets like ALDH enzymes, where the benzaldehyde moiety acts as a competitive inhibitor .
Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
